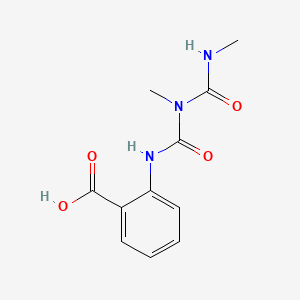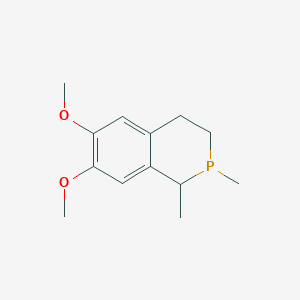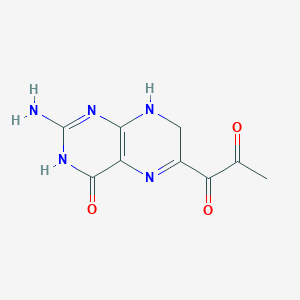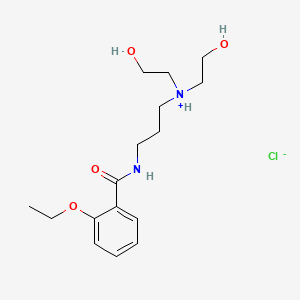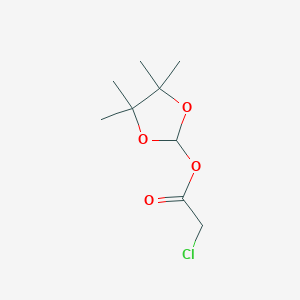
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate is a chemical compound known for its unique structure and reactivity. It is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate typically involves the reaction of 4,4,5,5-Tetramethyl-1,3-dioxolane-2-one with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one and chloroacetic acid.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs in the presence of water or aqueous base.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Major Products
Nucleophilic substitution: Products include substituted dioxolanes.
Hydrolysis: Products are 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one and chloroacetic acid.
Esterification: Products are esters of this compound.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate involves its reactivity as an electrophile due to the presence of the chloroacetate group. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one: A related compound with similar reactivity but lacking the chloroacetate group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl compounds: These compounds have a boron atom in place of the carbonyl group and exhibit different reactivity patterns
Uniqueness
4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl chloroacetate is unique due to its combination of the dioxolane ring and the chloroacetate group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical products .
Propiedades
Número CAS |
73761-36-1 |
|---|---|
Fórmula molecular |
C9H15ClO4 |
Peso molecular |
222.66 g/mol |
Nombre IUPAC |
(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl) 2-chloroacetate |
InChI |
InChI=1S/C9H15ClO4/c1-8(2)9(3,4)14-7(13-8)12-6(11)5-10/h7H,5H2,1-4H3 |
Clave InChI |
UIINPVSSFNRBHB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OC(O1)OC(=O)CCl)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



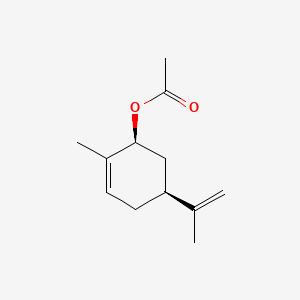
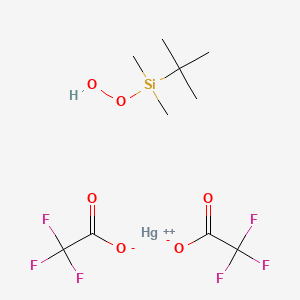
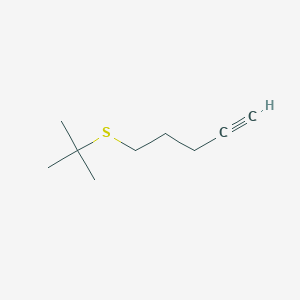
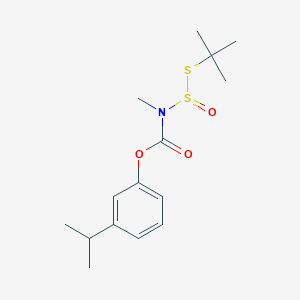
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
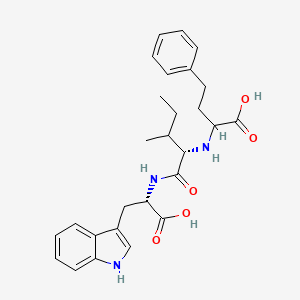
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
